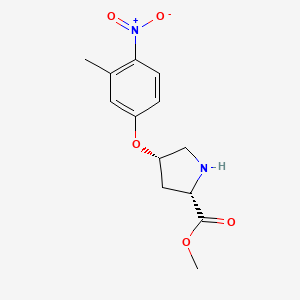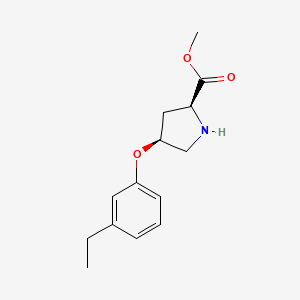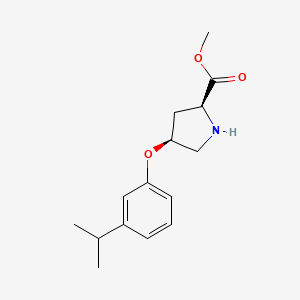
Methyl (2S,4S)-4-(3-isopropylphenoxy)-2-pyrrolidinecarboxylate
Overview
Description
Methyl (2S,4S)-4-(3-isopropylphenoxy)-2-pyrrolidinecarboxylate, also known as MIPPC, is a chemical compound used in a variety of scientific studies and laboratory experiments. Its unique chemical structure and properties make it a useful tool for researchers to gain insights into a range of biological processes.
Scientific Research Applications
Methyl (2S,4S)-4-(3-isopropylphenoxy)-2-pyrrolidinecarboxylate has a wide range of scientific research applications, from biochemistry to pharmacology. It is used in studies of enzyme inhibition, receptor activation, and gene expression. It has also been used to study the effects of various drugs on the body, as well as to investigate the mechanisms of drug action. In addition, this compound is used in animal studies to investigate the effects of various compounds on behavior and physiology.
Mechanism of Action
Methyl (2S,4S)-4-(3-isopropylphenoxy)-2-pyrrolidinecarboxylate is believed to act as an inhibitor of enzyme activity, meaning that it prevents enzymes from performing their normal functions. This property makes it useful for studying the effects of drugs on the body, as well as for investigating the mechanisms of drug action. Additionally, this compound has been shown to bind to certain receptors, which can influence the activity of the cells in which they are located.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In particular, it has been shown to inhibit the activity of certain enzymes, which can affect the metabolism of drugs and other compounds. Additionally, this compound has been shown to bind to certain receptors, which can influence the activity of the cells in which they are located. Finally, this compound has been shown to have anti-inflammatory effects, as well as to reduce the production of certain cytokines.
Advantages and Limitations for Lab Experiments
Methyl (2S,4S)-4-(3-isopropylphenoxy)-2-pyrrolidinecarboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its unique chemical structure makes it useful for a variety of scientific studies. Additionally, it has been shown to inhibit the activity of certain enzymes and bind to certain receptors, which makes it useful for investigating the effects of drugs on the body. However, there are some limitations to its use in laboratory experiments. For example, this compound is not very stable in solution and can degrade over time, making it difficult to use for long-term experiments. Additionally, it can be difficult to control the concentration of this compound in solution, making it difficult to accurately measure its effects.
Future Directions
Methyl (2S,4S)-4-(3-isopropylphenoxy)-2-pyrrolidinecarboxylate has many potential future directions. For example, further studies could be conducted to investigate its effects on other enzymes and receptors. Additionally, further research could be done to explore its potential use as an anti-inflammatory agent. Additionally, further studies could be conducted to investigate its effects on gene expression and its potential use as a drug delivery system. Finally, further research could be conducted to explore its potential use in drug discovery and development.
properties
IUPAC Name |
methyl (2S,4S)-4-(3-propan-2-ylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10(2)11-5-4-6-12(7-11)19-13-8-14(16-9-13)15(17)18-3/h4-7,10,13-14,16H,8-9H2,1-3H3/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXKDJLIALXZOZ-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC2CC(NC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CC=C1)O[C@H]2C[C@H](NC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



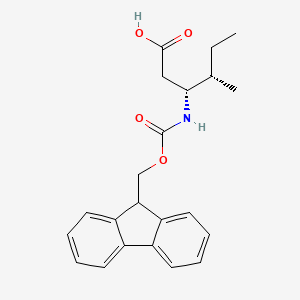
![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[3-(dimethyl-amino)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091267.png)

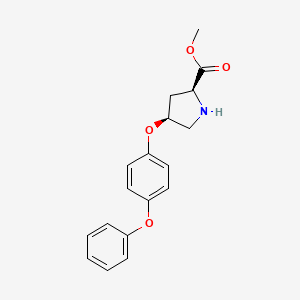
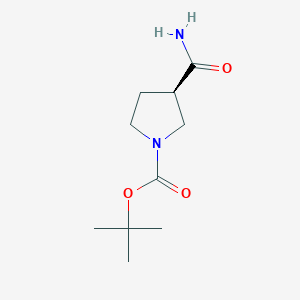

![2-[[2-(2,4-Dichlorophenoxy)propanoylamino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3091289.png)
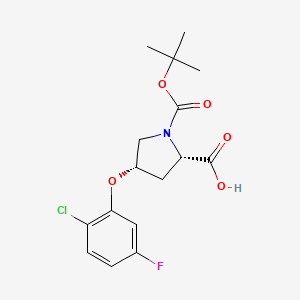
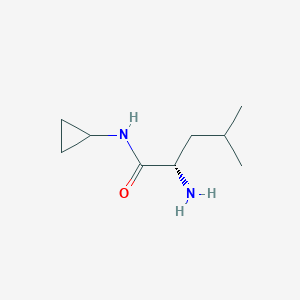
![Methyl (2S,4S)-4-[4-(1,1,3,3-tetramethylbutyl)-phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3091315.png)
